(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16297014
InChI: InChI=1S/C31H29N3O2S2/c1-21(2)36-26-14-15-27(22(3)18-26)29-24(20-34(32-29)25-12-8-5-9-13-25)19-28-30(35)33(31(37)38-28)17-16-23-10-6-4-7-11-23/h4-15,18-21H,16-17H2,1-3H3/b28-19-
SMILES:
Molecular Formula: C31H29N3O2S2
Molecular Weight: 539.7 g/mol

(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16297014

Molecular Formula: C31H29N3O2S2

Molecular Weight: 539.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C31H29N3O2S2
Molecular Weight 539.7 g/mol
IUPAC Name (5Z)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C31H29N3O2S2/c1-21(2)36-26-14-15-27(22(3)18-26)29-24(20-34(32-29)25-12-8-5-9-13-25)19-28-30(35)33(31(37)38-28)17-16-23-10-6-4-7-11-23/h4-15,18-21H,16-17H2,1-3H3/b28-19-
Standard InChI Key SAYHXBXNNCDNLO-USHMODERSA-N
Isomeric SMILES CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Architecture and Structural Features

The compound features a thiazolidin-4-one core (2-thioxo-1,3-thiazolidin-4-one) fused with a pyrazole ring via a conjugated methylidene linker. Key structural elements include:

  • Pyrazole subunit: Substituted at position 3 with a 2-methyl-4-isopropoxyphenyl group and at position 1 with a phenyl group.

  • Thiazolidinone core: Modified at position 5 with a (Z)-configured exocyclic double bond linked to the pyrazole moiety and at position 3 with a 2-phenylethyl substituent.

  • Thiocarbonyl group: The 2-thioxo moiety enhances electrophilicity, potentially facilitating interactions with biological targets .

The Z-configuration of the methylidene bridge is critical for maintaining planarity, which may influence binding to enzymatic active sites or DNA interfaces . The 2-phenylethyl group contributes to lipophilicity, likely improving membrane permeability .

Synthetic Pathways and Methodological Considerations

While no explicit synthesis of this compound is documented, its construction can be inferred from established routes for pyrazole-thiazolidinone hybrids:

Thiazolidinone Core Formation

The thiazolidin-4-one scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α-haloesters or α-haloketones. For example:

  • Step 1: Reaction of 2-phenylethylamine with carbon disulfide in alkaline conditions yields the corresponding thiourea.

  • Step 2: Cyclization with ethyl bromoacetate forms the 3-(2-phenylethyl)-2-thioxo-thiazolidin-4-one intermediate .

Final Assembly via Knoevenagel Condensation

The thiazolidinone and pyrazole fragments are conjugated through a Knoevenagel reaction:

  • Base-catalyzed (e.g., piperidine) condensation of the thiazolidinone’s active methylene group with the pyrazole aldehyde.

  • The Z-selectivity is achieved by steric control from the 2-methyl-4-isopropoxyphenyl group, favoring the less hindered transition state .

Biological Activities and Mechanistic Insights

Though direct efficacy data for this compound are unavailable, its structural analogs exhibit diverse pharmacological profiles:

Antimicrobial Activity

The 2-thioxo group enhances antimicrobial potency by:

  • Disrupting bacterial cell membranes: Pyrazole-thiazolidinones with lipophilic substituents show MICs of 32–64 µg/mL against Staphylococcus aureus .

  • Mycobacterial growth inhibition: Analogous structures exhibit activity against Mycobacterium tuberculosis (MIC: 7.41 mM) .

Anti-Inflammatory Action

The isopropoxy phenyl group may modulate COX-2 and TNF-α pathways, reducing inflammation .

Structure-Activity Relationship (SAR) Analysis

Structural FeaturePharmacological ImpactReference
2-Thioxo groupEnhances electrophilicity for covalent target binding; improves antimicrobial activity
Z-configurationMaintains planar geometry for DNA intercalation or enzyme active site binding
2-Phenylethyl substituentIncreases lipophilicity, enhancing blood-brain barrier penetration
4-Isopropoxyphenyl groupBalances solubility and target affinity; reduces metabolic degradation

Future Directions and Optimization Strategies

  • Synthetic Optimization:

    • Explore microwave-assisted or flow chemistry to improve yield and stereoselectivity.

    • Investigate biocatalytic methods for greener synthesis .

  • Biological Profiling:

    • Screen against NCI-60 cancer cell lines to identify tumor-specific activity.

    • Evaluate kinase inhibition breadth using kinase profiling assays .

  • Drug Delivery Systems:

    • Encapsulate in dendrimer nanoparticles to enhance solubility and target specificity .

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